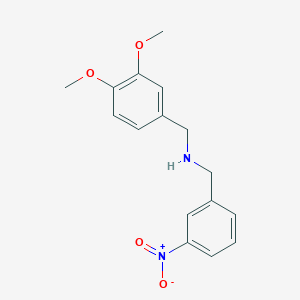
(3,4-dimethoxybenzyl)(3-nitrobenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethoxybenzyl)(3-nitrobenzyl)amine, also known as DMNB, is a chemical compound that has been widely used in scientific research due to its unique properties. DMNB is a derivative of benzylamine and contains two different functional groups, which make it an ideal candidate for various applications.
作用機序
The mechanism of action of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is not fully understood. However, it is believed that (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine binds to biological molecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is also known to undergo a fluorescence resonance energy transfer (FRET) process, which allows for the detection of biological molecules.
Biochemical and Physiological Effects:
(3,4-dimethoxybenzyl)(3-nitrobenzyl)amine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations commonly used in scientific research. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine has also been shown to be stable under physiological conditions, making it an ideal candidate for in vivo studies.
実験室実験の利点と制限
One of the main advantages of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is its high selectivity for biological molecules. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine can selectively bind to proteins and DNA, allowing for the detection of these molecules in complex biological samples. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is also relatively easy to synthesize and has a high yield. However, (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine has some limitations for lab experiments. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is not suitable for the detection of small molecules, such as drugs, due to its large size. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is also not suitable for in vivo imaging due to its limited tissue penetration.
将来の方向性
There are several future directions for the use of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine in scientific research. One direction is the development of new biosensors using (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine for the detection of various analytes. Another direction is the use of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine in the development of new imaging agents for the detection of biological molecules in vivo. Additionally, (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine could be used in the development of new therapeutic agents for the treatment of various diseases.
合成法
The synthesis method of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is relatively simple and can be achieved through a two-step process. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with sodium borohydride to produce 3,4-dimethoxybenzyl alcohol. The second step involves the reaction of 3,4-dimethoxybenzyl alcohol with 3-nitrobenzyl chloride in the presence of a base to produce (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine. The yield of (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine is typically around 60-70%.
科学的研究の応用
(3,4-dimethoxybenzyl)(3-nitrobenzyl)amine has been widely used in scientific research as a fluorescent probe for the detection of biological molecules. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine can selectively bind to proteins and DNA, making it an ideal candidate for the detection of these molecules. (3,4-dimethoxybenzyl)(3-nitrobenzyl)amine has also been used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and urea.
特性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(3-nitrophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-21-15-7-6-13(9-16(15)22-2)11-17-10-12-4-3-5-14(8-12)18(19)20/h3-9,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKXFQVHIPGHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5571027 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5809407.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5809409.png)
![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5809418.png)

![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)




![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)

![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)
